1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791348
InChI: InChI=1S/C13H17BrN2O3/c1-8-9(14)7-15-11-10(8)16(5-6-18-11)12(17)19-13(2,3)4/h7H,5-6H2,1-4H3
SMILES: CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C
Molecular Formula: C13H17BrN2O3
Molecular Weight: 329.19 g/mol

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

CAS No.:

Cat. No.: VC13791348

Molecular Formula: C13H17BrN2O3

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine -

Specification

Molecular Formula C13H17BrN2O3
Molecular Weight 329.19 g/mol
IUPAC Name tert-butyl 7-bromo-8-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate
Standard InChI InChI=1S/C13H17BrN2O3/c1-8-9(14)7-15-11-10(8)16(5-6-18-11)12(17)19-13(2,3)4/h7H,5-6H2,1-4H3
Standard InChI Key PUXWINDLBNZIKZ-UHFFFAOYSA-N
SMILES CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C
Canonical SMILES CC1=C2C(=NC=C1Br)OCCN2C(=O)OC(C)(C)C

Introduction

1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine is a complex organic compound used primarily in chemical research and synthesis. The compound is characterized by its specific molecular structure, which includes a pyrido[2,3-b] oxazine core, a tert-butyloxycarbonyl (Boc) protecting group, a bromine atom at the 7-position, and a methyl group at the 8-position.

Synthesis and Applications

The synthesis of 1-Boc-7-bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b] oxazine typically involves multi-step reactions starting from simpler precursors. The compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and medicinal chemistry research.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate pyridine or oxazine precursors.

  • Ring Formation: The pyrido[2,3-b] oxazine core is formed through condensation reactions.

  • Boc Protection: Introduction of the Boc protecting group to protect the amino function.

  • Bromination: Introduction of the bromine atom at the 7-position.

  • Methylation: Addition of the methyl group at the 8-position.

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